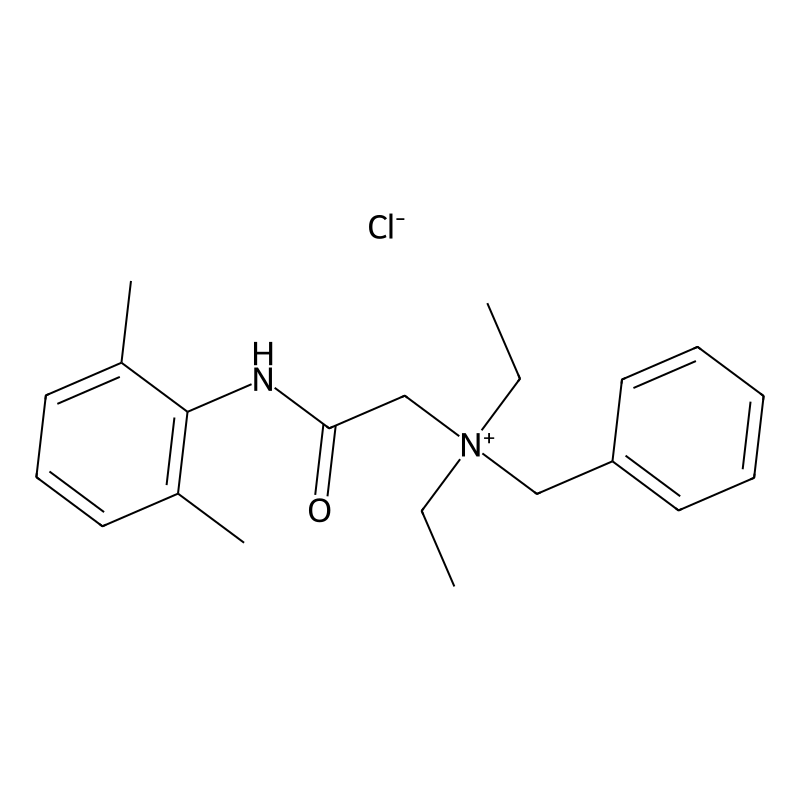

Denatonium Chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Denatonium chloride (CAS 1674-99-3) is a quaternary ammonium salt widely recognized as the direct synthetic precursor to the world's most potent commercial bitterants, including denatonium benzoate (Bitrex) and denatonium saccharinate[1]. While it shares the intense aversive properties of its downstream derivatives, its primary procurement value lies in its distinct physicochemical profile. Presenting as a white crystalline solid, denatonium chloride is characterized by its uncapped aqueous solubility and its role as a highly reactive intermediate for salt metathesis [2]. For industrial buyers and synthetic chemists, this compound is primarily selected not just as an end-use bitterant, but as a foundational building block for engineering custom aversive agents, proprietary ionic liquids, and ultra-concentrated aqueous masterbatches where standard commercial salts fail.

References

- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 15487, Denatonium chloride.

- [2] Stachowiak, W., Wysocki, M., & Niemczak, M. (2022). 'Bitter' Results: Toward Sustainable Synthesis of the Most Bitter Substances, Denatonium Saccharinate and Denatonium Benzoate, Starting from a Popular Anesthetic, Lidocaine. Journal of Chemical Education, 99(5), 2149-2155.

Procurement genericization often leads buyers to purchase denatonium benzoate, assuming all denatonium salts are interchangeable aversive agents. However, substitution fails critically in both synthesis and high-concentration formulation workflows. Denatonium benzoate is a terminal commercial product with a strict aqueous solubility limit of approximately 42.4 g/L, making it prone to precipitation in highly concentrated aqueous masterbatches [1]. Furthermore, for manufacturers looking to synthesize novel denatonium-based ionic liquids or custom salts, the benzoate anion acts as a thermodynamic and kinetic hindrance during ion exchange. Denatonium chloride, by contrast, is the canonical reactive intermediate that readily undergoes facile salt metathesis (yielding easily removable sodium chloride byproducts), making it the mandatory starting material for downstream derivatization [1].

Aqueous Solubility Capacity for High-Concentration Masterbatches

When formulating aqueous bitterant solutions, the choice of the denatonium anion dictates the maximum achievable concentration. Denatonium chloride is freely soluble in water, whereas the industry-standard denatonium benzoate is only moderately soluble, capping out at approximately 42.4 g/L at standard conditions [1]. This uncapped solubility profile makes the chloride salt uniquely suited for ultra-high-concentration aqueous masterbatches where the benzoate form would precipitate out of solution.

| Evidence Dimension | Aqueous Solubility Limit |

| Target Compound Data | Freely soluble (uncapped in standard aqueous masterbatch ranges) |

| Comparator Or Baseline | 42.4 g/L (Denatonium Benzoate) |

| Quantified Difference | Chloride form eliminates the ~42.4 g/L precipitation bottleneck inherent to the benzoate salt |

| Conditions | Aqueous solution, standard temperature and pressure |

Allows formulators to create highly concentrated, solvent-free aqueous bitterant additives without the risk of crystallization during storage or transport.

Thermodynamic Suitability for Anion Exchange and Custom Salt Synthesis

For the synthesis of custom denatonium derivatives or ionic liquids, denatonium chloride serves as the mandatory synthetic precursor. It is produced directly via the quaternization of lidocaine with benzyl chloride and readily undergoes anion exchange (e.g., with sodium benzoate or sodium saccharinate) in ethanol or water [1]. Attempting to use denatonium benzoate as a starting material for novel salt synthesis is thermodynamically and kinetically unfavorable, as it is a terminal commercial product rather than a reactive intermediate.

| Evidence Dimension | Precursor Suitability for Salt Metathesis |

| Target Compound Data | Highly reactive intermediate for anion exchange |

| Comparator Or Baseline | Terminal end-product (Denatonium Benzoate) |

| Quantified Difference | Enables direct synthesis of diverse denatonium salts via simple precipitation of sodium chloride byproducts |

| Conditions | Ion exchange reactions in ethanol or aqueous media |

Procurement of the chloride salt is essential for chemical manufacturers and researchers engineering proprietary denatonium-based ionic liquids or custom aversive salts.

Hydrophilic Partitioning for Purely Aqueous Systems

The partition coefficient (log KOW) of denatonium salts varies significantly based on the counterion, directly impacting how the compound behaves in multiphase systems. Denatonium chloride exhibits a distinct hydrophilic profile with a log KOW of -0.30, whereas denatonium saccharinate is markedly more lipophilic with a log KOW of 0.76 [1]. This strong hydrophilicity ensures that denatonium chloride remains preferentially in the aqueous phase, which is critical for specific biological assays and water-based industrial applications where organic partitioning must be avoided.

| Evidence Dimension | Octanol-Water Partition Coefficient (log KOW) |

| Target Compound Data | -0.30 (Denatonium Chloride) |

| Comparator Or Baseline | 0.76 (Denatonium Saccharinate) |

| Quantified Difference | Δlog KOW of 1.06, indicating a significantly higher aqueous affinity for the chloride salt |

| Conditions | Standard OECD Test No. 107 conditions |

Ensures rapid and complete dispersion in purely aqueous environments without the need for organic co-solvents or emulsifiers.

Synthesis of Custom Denatonium-Based Ionic Liquids

Because denatonium chloride readily undergoes salt metathesis, it is the required starting material for chemical manufacturers and materials scientists developing novel denatonium-based ionic liquids. By reacting the chloride salt with various sodium or potassium salts in ethanol, researchers can precipitate out alkali chlorides and isolate proprietary aversive compounds tailored for specific polymer matrices or coatings [1].

Formulation of Ultra-High-Concentration Aqueous Bitterants

In industrial formulation workflows where shipping volumes must be minimized, denatonium chloride is selected over denatonium benzoate to create ultra-high-concentration aqueous masterbatches. Its freely soluble nature bypasses the 42.4 g/L precipitation limit of the benzoate form, allowing for the production of dense, purely aqueous bitterant concentrates that remain stable during transport and storage [1].

Co-Solvent-Free TAS2R Taste Receptor Assays

In pharmacological and sensory research targeting human bitter taste receptors (such as TAS2R4, TAS2R8, and TAS2R10), denatonium chloride is utilized as a highly hydrophilic ligand (log KOW = -0.30). Its superior aqueous solubility allows researchers to achieve high assay concentrations without introducing ethanol or DMSO co-solvents, which can otherwise interfere with cellular assays or smooth muscle relaxation models[1].